molecular formula C16H22O8 B15139232 Praeroside

Praeroside

Cat. No.: B15139232
M. Wt: 342.34 g/mol
InChI Key: ZLJVCXLTFBUWGK-IBEHDNSVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Praeroside can be synthesized through the extraction from the roots of Peucedanum praeruptorum and Heracleum dissectum . The extraction process involves using solvents like water or ethanol to isolate the compound from the plant material. The isolated compound is then purified through various chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as column chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Praeroside undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .

Scientific Research Applications

Praeroside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Praeroside is similar to other coumarin glycosides such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific anti-inflammatory activity and its unique molecular structure. While other coumarin glycosides also exhibit various biological activities, this compound’s distinct structure and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H22O8

Molecular Weight

342.34 g/mol

IUPAC Name

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

InChI

InChI=1S/C16H22O8/c1-3-9(18)8-4-5-10(11(6-8)22-2)23-16-15(21)14(20)13(19)12(7-17)24-16/h4-6,12-17,19-21H,3,7H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1

InChI Key

ZLJVCXLTFBUWGK-IBEHDNSVSA-N

Isomeric SMILES

CCC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC

Origin of Product

United States

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